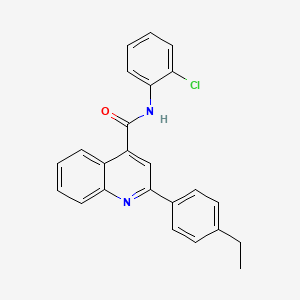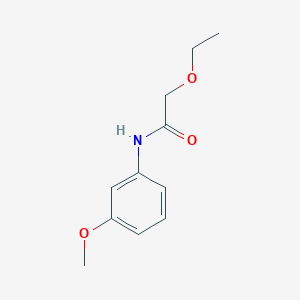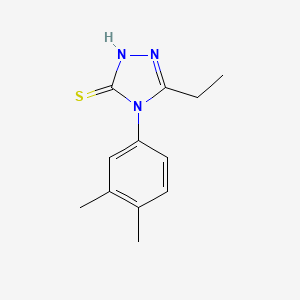
4-(3,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(3,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol, also known as DMET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMET is a thiol-containing triazole compound that has been extensively studied for its potential use in various fields such as pharmaceuticals, agriculture, and material science.
Mechanism of Action
4-(3,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol exerts its biological activities through various mechanisms. In antifungal and antibacterial activities, this compound inhibits the growth of microorganisms by interfering with their cell wall synthesis. In anticancer activities, this compound induces apoptosis and cell cycle arrest in cancer cells by regulating various signaling pathways. In neuroprotective activities, this compound acts by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for cancer therapy. In animal studies, this compound has been shown to have a neuroprotective effect in Alzheimer's disease and reduce oxidative stress in the liver.
Advantages and Limitations for Lab Experiments
4-(3,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is easy to synthesize, has high purity and yield, and exhibits potent biological activities. However, this compound also has some limitations. It is unstable in acidic and basic conditions and requires careful handling. This compound also has low solubility in water, making it difficult to use in aqueous solutions.
Future Directions
There are several future directions for 4-(3,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol research. In pharmaceuticals, this compound can be further developed as a potential drug candidate for various diseases, including cancer and Alzheimer's disease. In agriculture, this compound can be explored as a potential candidate for crop protection against viral and fungal infections. In material science, this compound can be used as a ligand in the synthesis of new metal complexes with promising catalytic properties. Further studies are also needed to explore the mechanism of action and potential side effects of this compound.
Conclusion
In conclusion, this compound is a thiol-containing triazole compound that has gained significant attention in scientific research due to its unique properties. This compound has been extensively studied for its potential use in various fields such as pharmaceuticals, agriculture, and material science. This compound exhibits potent antifungal, antibacterial, anticancer, and neuroprotective activities, making it a promising candidate for drug development. Further studies are needed to explore the mechanism of action and potential side effects of this compound.
Scientific Research Applications
4-(3,4-dimethylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential use in various fields. In pharmaceuticals, this compound has been found to exhibit potent antifungal, antibacterial, and anticancer activities. This compound has also been shown to have a neuroprotective effect in Alzheimer's disease, making it a promising candidate for drug development. In agriculture, this compound has been found to have antiviral and antifungal activities, making it a potential candidate for crop protection. In material science, this compound has been used as a ligand in the synthesis of metal complexes, which have shown promising catalytic properties.
properties
IUPAC Name |
4-(3,4-dimethylphenyl)-3-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-4-11-13-14-12(16)15(11)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWDQCDDDMVCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4690918.png)
![2,2,3,3,4,4,4-heptafluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}butanamide](/img/structure/B4690920.png)
![2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4690935.png)
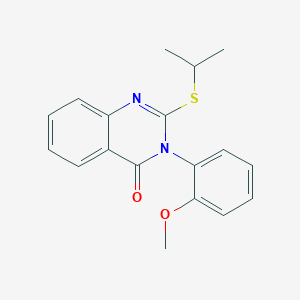
![N,N,3-trimethyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4690940.png)
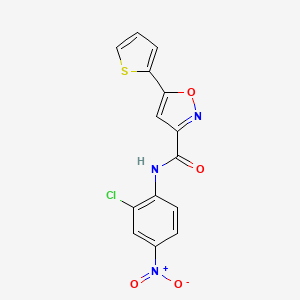
![N-(2-cyanoethyl)-2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4690952.png)
![4-formyl-2-methoxyphenyl 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B4690959.png)

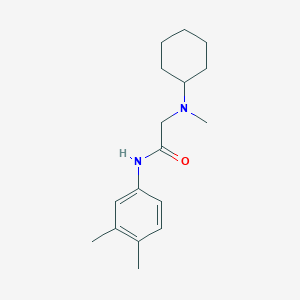
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4690983.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B4690988.png)
